4-Methylheptacosane
Description
Properties
CAS No. |
92836-17-4 |
|---|---|
Molecular Formula |
C28H58 |
Molecular Weight |
394.8 g/mol |
IUPAC Name |
4-methylheptacosane |
InChI |
InChI=1S/C28H58/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-27-28(3)26-5-2/h28H,4-27H2,1-3H3 |
InChI Key |
GCUWCSFDYYIQEY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(C)CCC |
Origin of Product |
United States |
Occurrence and Natural Distribution of 4 Methylheptacosane
Quantitative and Qualitative Variations of 4-Methylheptacosane in Biological Contexts
Intraspecific Variations (e.g., Caste, Sex, Developmental Stage, Age)
The composition of CHC profiles, including the relative abundance of specific compounds like 4-Methylheptacosane, can vary significantly within a single species. These variations are often linked to an individual's caste, sex, age, or reproductive status and are crucial for mediating social interactions and colony organization. scienceopen.commyrmecologicalnews.orgapidologie.org In social insects, CHCs provide the chemical signature for recognizing nestmates, queens, workers, and even different task groups within the colony. myrmecologicalnews.orgcambridge.org
Studies have demonstrated that CHC profiles can change as an insect matures. For example, age-related changes in surface hydrocarbons have been observed in honey bee drones (Apis mellifera carnica). researchgate.net Similarly, differences in CHC composition have been linked to reproductive status in various ants and wasps, and between castes in stingless bees and termites. scienceopen.comapidologie.org
A specific investigation into the cuticular hydrocarbons of the red wood ant, Formica rufa, provides detailed insight into the variation of 4-Methylheptacosane depending on the social environment. In a study comparing F. rufa workers from their own single-species (homospecific) colonies to those living as slaves in a mixed-species colony with the slave-making ant Formica sanguinea, the relative amount of 4-Methylheptacosane on the cuticle of F. rufa workers was found to differ significantly. oup.com
Notably, 4-Methylheptacosane was not detected on F. sanguinea workers, highlighting its species-specific relevance for F. rufa in this context. oup.com The presence and exchange of hydrocarbons like 4-Methylheptacosane are believed to be part of a "gestalt model," where nestmates share chemical cues through contact, leading to a uniform colony odor for recognition. oup.com The variation observed in mixed colonies suggests that this process can be influenced by the presence of another species, leading to an incomplete homogenization of the chemical recognition signals. oup.com
Table 1: Variation in 4-Methylheptacosane in Formica rufa Workers
Relative mean percentage (± Standard Deviation) of 4-Methylheptacosane on the cuticle of workers from different colony types.
| Species | Colony Type | Relative Percentage of 4-Methylheptacosane |
|---|---|---|
| Formica sanguinea | Homospecific (Control) | 0.00 ± 0.00 |
| Formica rufa | Homospecific (Control) | 1.19 ± 0.82 |
| Mixed Colony (with F. sanguinea) | 3.02 ± 1.93 |
Environmental and Dietary Influences on CHC Profiles
The chemical profile of an insect's cuticle is not determined by genetic factors alone; it is also highly susceptible to environmental and dietary influences. myrmecologicalnews.org Factors such as climate, nesting material, and available food sources can alter the composition and relative abundance of CHCs. myrmecologicalnews.orgnih.gov These changes can be adaptive, for instance, by altering the hydrocarbon layer to provide better protection against desiccation in warmer, drier conditions. myrmecologicalnews.org
Research has shown that diet can significantly impact nestmate recognition cues. In some ant species, differences in feeding regimes have been correlated with increased hostility between individuals from different colonies. oup.com For the red wood ant Formica rufa, which is known to be a generalist predator, diet composition can shift based on the seasonal availability of prey. oup.com Such dietary changes are a known driver of variation in CHC profiles, which in turn affects chemical communication. oup.comresearchgate.net
While direct experimental evidence linking specific dietary components to changes in 4-Methylheptacosane is limited, the principle is well-established across many insect species. Studies on other ants have demonstrated that colonies maintained in a laboratory on a restricted diet develop significantly different CHC profiles compared to colonies in their natural habitat with a broad diet. myrmecologicalnews.org Similarly, the types of carbohydrates and proteins in the diet of crickets have been shown to affect their CHC composition. apidologie.org Therefore, it is highly probable that the expression of 4-Methylheptacosane in species like F. rufa is modulated by the specific plant and animal materials consumed by the colony, reflecting the local ecology and season.
Biosynthetic Pathways and Regulation of Methyl Branched Alkanes, Including 4 Methylheptacosane
General Biosynthetic Mechanisms for Cuticular Hydrocarbons
The fundamental steps for producing CHCs are well-established and involve the creation of fatty acid precursors, their subsequent elongation, and final conversion into hydrocarbons. researchgate.net
The initial phase of CHC biosynthesis begins with de novo synthesis of fatty acids. biorxiv.org This process is catalyzed by fatty acid synthase (FAS), which utilizes acetyl-CoA and malonyl-CoA to build a growing acyl-CoA chain. researchgate.net The chain is typically extended by two carbons with each addition of a malonyl-CoA unit. researchgate.netnih.gov This initial synthesis produces straight-chain, even-numbered fatty acyl-CoAs.
Following the initial synthesis, very long-chain fatty acids (VLCFAs) are produced through the action of fatty acid elongase (ELO) systems. plos.org These elongases are responsible for extending the fatty acyl-CoA chains to the specific lengths required for the final hydrocarbon products. biorxiv.orgplos.org The chain length of the final CHC is largely determined by the specificity of these elongase enzymes. plos.org
The formation of methyl-branched hydrocarbons like 4-methylheptacosane occurs through the incorporation of a methylmalonyl-CoA unit in place of a malonyl-CoA unit during the chain elongation process. researchgate.net This substitution is catalyzed by a specialized microsomal fatty acid synthase. researchgate.netu-tokyo.ac.jp The timing of this incorporation determines the position of the methyl branch on the final hydrocarbon chain. u-tokyo.ac.jppsu.edu For instance, in the German cockroach (Blattella germanica), the methyl branching groups of 3,x-dimethylalkanes are inserted early in the chain elongation process. psu.edu The methylmalonyl-CoA precursor itself can be derived from various sources, including the amino acids valine, isoleucine, methionine, and succinate, or from propionate (B1217596). psu.edubiologists.com Studies have shown that the stereochemistry of the methyl branch is conserved across numerous insect orders, with most producing the (R)-configuration. pnas.org
Table 1: Precursors for Methyl-Branched Hydrocarbon Biosynthesis
| Precursor | Derived Intermediate | Role in Biosynthesis | Example Organism(s) |
| Propionate | Methylmalonyl-CoA | Direct source of the methyl branch unit. psu.edu | German cockroach (Blattella germanica) psu.eduncsu.edu |
| Valine, Isoleucine | Methylmalonyl-CoA | Source for methyl branch formation. psu.edu | Housefly (Musca domestica), American cockroach (Periplaneta americana) ncsu.edu |
| Succinate | Methylmalonyl-CoA | Converted to form the methyl branch group. ncsu.edu | Termites (Zootermopsis angusticollis) ncsu.edu |
The final steps in the biosynthesis of all CHCs, including methyl-branched alkanes, involve the conversion of the very long-chain fatty acyl-CoA into a hydrocarbon. This process occurs via a two-step reduction and decarbonylation. First, the very long-chain fatty acyl-CoA is reduced to a long-chain aldehyde by a fatty acyl-CoA reductase (FAR). researchgate.netnih.gov Subsequently, this aldehyde undergoes oxidative decarbonylation, a process that removes the carbonyl carbon, resulting in a hydrocarbon that is one carbon shorter than the aldehyde precursor. researchgate.netpnas.org
Incorporation of Methyl Branches (e.g., Methylmalonyl-CoA Units)
Enzymology and Molecular Biology of CHC Biosynthesis
The biosynthesis of CHCs is orchestrated by a sophisticated network of enzymes, each playing a critical role in the pathway.
The terminal oxidative decarbonylation step is catalyzed by a specific family of cytochrome P450 enzymes known as CYP4G. nih.govpnas.org These enzymes are considered a key evolutionary innovation that enabled insects to colonize terrestrial environments by providing a mechanism for producing a waterproof cuticular layer. pnas.org RNAi knockdown of the CYP4G1 gene in Drosophila melanogaster leads to a deficiency in cuticular hydrocarbons and increased susceptibility to desiccation. pnas.org The CYP4G enzyme converts a long-chain aldehyde to a hydrocarbon and carbon dioxide. pnas.org In some species, different CYP4G paralogs may have specificity for producing either straight-chain or methyl-branched hydrocarbons. frontiersin.org The CYP4G gene family is highly conserved across insects and is crucial for their survival. nih.govresearchgate.net
Table 2: Key Enzyme Families in Cuticular Hydrocarbon Biosynthesis
| Enzyme Family | Abbreviation | Function | Key Findings |
| Fatty Acid Synthase | FAS | Catalyzes the initial synthesis of fatty acyl-CoA precursors. A specialized microsomal FAS incorporates methyl branches. researchgate.netnih.gov | A microsomal FAS is involved in producing methyl-branched fatty acid precursors in Musca domestica and Blattella germanica. u-tokyo.ac.jp |
| Fatty Acid Elongase | ELO | Extends long-chain fatty acyl-CoAs to very long-chain fatty acyl-CoAs, determining final chain length. biorxiv.orgplos.org | In Blattella germanica, the female-enriched BgElo12 is responsible for the production of longer-chain C29 hydrocarbons. plos.org |
| Fatty Acyl-CoA Reductase | FAR | Reduces very long-chain fatty acyl-CoAs to aldehydes. researchgate.netnih.gov | Knockdown of two putative FARs in Drosophila led to an increased production of longer-chain CHCs. nih.gov |
| Cytochrome P450 | CYP4G | Catalyzes the final oxidative decarbonylation of aldehydes to hydrocarbons. researchgate.netpnas.org | Knockdown of CYP4G1 in Drosophila results in CHC deficiency and high susceptibility to desiccation. pnas.org |
Fatty acid synthases (FAS) and elongases (ELO) are fundamental to CHC biosynthesis. Cytosolic FAS produces the initial linear fatty acid chains, while a distinct microsomal FAS is responsible for synthesizing the precursors for methyl-branched CHCs by incorporating methylmalonyl-CoA. nih.govplos.org The diversity and complexity of methyl-branched CHC profiles in some insects, like ants, may be linked to an expansion in the number of FAS genes. nih.gov
Fatty acid elongases are critical for determining the final chain length of the hydrocarbons. plos.org Different elongase enzymes can have different substrate specificities, leading to the production of a diverse array of CHC chain lengths. For example, in the German cockroach, two elongases, BgElo12 and BgElo24, are involved in hydrocarbon production, but the female-specific expression of BgElo12 is responsible for the higher levels of C29 hydrocarbons that serve as a contact sex pheromone precursor. plos.org This demonstrates that the regulation and expression of specific elongase genes can directly influence the composition of the final CHC profile. plos.org
Role of Cytochrome P450 Enzymes (e.g., CYP4G family)
Cellular and Tissue Localization of Biosynthesis (e.g., Oenocytes)
The biosynthesis of methyl-branched alkanes, including 4-methylheptacosane, is primarily localized within specialized secretory cells known as oenocytes. ontosight.ainih.govresearchgate.net Found in most pterygote insects, oenocytes are of ectodermal origin and are major sites for the synthesis and metabolism of lipids, particularly very-long-chain fatty acids (VLCFAs) and cuticular hydrocarbons (CHCs). nih.govresearchgate.netelifesciences.org
Oenocytes are characterized by abundant smooth endoplasmic reticulum, a feature consistent with their role in lipid synthesis, processing, and secretion. nih.gov Their specific location can vary between species; they may be arranged in clusters in the abdomen, lie beneath the epidermis, or even be scattered throughout the fat body. nih.gov In adult mosquitoes and flies, oenocytes are often found in subcuticular clumps, forming rows in each abdominal segment. elifesciences.orgnih.gov
The central role of oenocytes in hydrocarbon production is supported by extensive research:
Tracer Experiments: Studies using radiolabeled precursors like acetate (B1210297), glucose, and propionate in various insect species have demonstrated that oenocytes are a major site for hydrocarbon synthesis. nih.govresearchgate.net
Genetic Studies: Genetic ablation of adult oenocytes in Drosophila melanogaster leads to a dramatic reduction in most cuticular hydrocarbon species. nih.govfrontiersin.org Similarly, oenocyte-specific knockdown of genes essential for hydrocarbon production, such as those encoding for cytochrome P450 enzymes like CYP4g1, results in decreased resistance to desiccation, highlighting the functional importance of the CHCs produced by these cells. frontiersin.org
Transcriptomic Analysis: Transcriptomic studies of isolated oenocytes from insects like the mosquito Anopheles gambiae show enriched expression of genes involved in the entire CHC biosynthetic pathway. elifesciences.orgnih.gov This includes fatty acid synthases (FAS), elongases, and the enzymes required for the final steps of hydrocarbon formation. elifesciences.orgnih.gov
Table 1: Evidence for Oenocytes as the Site of Hydrocarbon Biosynthesis
| Type of Evidence | Organism(s) Studied | Key Finding | Reference(s) |
|---|---|---|---|
| Genetic Ablation | Drosophila melanogaster | Ablation of adult oenocytes causes a significant reduction in cuticular hydrocarbons. | nih.govfrontiersin.org |
| Gene Knockdown | Drosophila melanogaster | Oenocyte-specific knockdown of VLCFA-metabolizing enzymes leads to severe defects. | frontiersin.org |
| Tracer Studies | Various insects (e.g., A. mellifera, B. germanica) | Radiolabeled precursors are incorporated into hydrocarbons within oenocytes. | nih.govresearchgate.net |
| Transcriptomics | Anopheles gambiae | Oenocytes show high expression of genes for fatty acid and hydrocarbon synthesis. | elifesciences.orgnih.gov |
| Histology | Various insects | Oenocytes possess abundant smooth ER, indicative of lipid synthesis. | nih.gov |
Stereochemical Control in Methyl-Branched Alkane Biosynthesis
The biosynthesis of methyl-branched alkanes is a highly stereospecific process. For a compound like 4-methylheptacosane, the methyl group can theoretically exist in either the (R) or (S) configuration, creating a chiral center. Research across numerous insect orders has revealed a remarkable conservation of stereochemistry, with the vast majority of internally branched methylalkanes possessing the (R)-configuration. pnas.org
This precise stereochemical control is believed to be exerted by a specific enzyme within the fatty acid synthase (FAS) complex during the early stages of the hydrocarbon chain assembly. pnas.orgpnas.org The proposed mechanism involves the following key steps:
Chain Initiation: The biosynthesis of methyl-branched alkanes incorporates a methylmalonyl-CoA unit instead of a malonyl-CoA unit at a specific point in the elongation process. elifesciences.orgpnas.org
Keto-Reduction: After the condensation reaction that incorporates the methyl group, a 3-ketoacyl-ACP intermediate is formed. pnas.org
Dehydration: This intermediate is then dehydrated to form an α,β-unsaturated thioester. pnas.orgpnas.org
Stereospecific Reduction: The crucial step for determining the stereochemistry is the reduction of this double bond by the enoyl-ACP reductase domain of the FAS. pnas.orgpnas.org This enzyme uses NADPH as a cofactor and catalyzes the reduction in a stereoselective manner, establishing the definitive spatial orientation (chirality) of the methyl group. pnas.orgpnas.org
This enzymatic control ensures that only one stereoisomer is produced. Studies involving the isolation and polarimetric analysis of 36 different methyl-branched cuticular hydrocarbons from insects across nine different orders have shown that all tested compounds had the (R)-configuration, regardless of chain length or the position of the methyl branch. pnas.org This suggests that the enoyl-ACP reductase domain and its stereoselective mechanism are highly conserved throughout the Insecta class. pnas.org The consistent production of a single enantiomer is critical, as the biological activity of these compounds, particularly their role as contact pheromones, is often dependent on their precise stereochemistry. researchgate.netresearchgate.net
Table 2: Proposed Steps in Stereochemical Control of Methyl-Branched Alkane Biosynthesis
| Step | Intermediate/Enzyme | Function | Reference(s) |
|---|---|---|---|
| 1 | Methylmalonyl-CoA | Provides the methyl-branched starter unit for the growing fatty acid chain. | elifesciences.orgpnas.org |
| 2 | 3-Ketoacyl-ACP Synthase | Catalyzes the Claisen condensation to incorporate the methyl branch. | pnas.org |
| 3 | 3-Hydroxyacyl-ACP Dehydrase | Dehydrates the intermediate to form an α,β-unsaturated thioester. | pnas.orgpnas.org |
| 4 | Enoyl-ACP Reductase | Performs a stereoselective, NADPH-catalyzed reduction of the double bond, setting the final (R) or (S) configuration of the methyl group. | pnas.orgpnas.org |
| 5 | Cytochrome P450 Decarbonylase | Finalizes the hydrocarbon chain, typically by removing a carbon atom from a very-long-chain fatty aldehyde precursor. | nih.govpnas.org |
Advanced Synthetic Methodologies for 4 Methylheptacosane and Its Stereoisomers
Strategies for the Preparation of Enantiomerically Pure Methyl-Branched Alkanes
Convergent and Linear Synthetic Routes
The construction of complex molecules like 4-methylheptacosane can be approached through either a linear or a convergent synthesis. uniurb.itmsu.edu
| Synthetic Strategy | Description | Advantages | Disadvantages |
| Linear | Step-by-step sequential construction of the target molecule. msuniv.ac.in | Simpler to plan for less complex structures. fiveable.me | Can result in low overall yields, especially in long synthetic sequences. uniurb.itmsu.edu |
| Convergent | Independent synthesis of molecular fragments followed by their assembly. uniurb.itmsuniv.ac.in | Higher overall yields, more efficient for complex molecules. uniurb.itfiveable.me | Can be more complex to design the individual fragment syntheses. |
Grignard Reagent and Organolithium Chemistry in Long-Chain Alkane Synthesis
Organometallic reagents, particularly Grignard and organolithium compounds, are powerful tools for forming the carbon-carbon bonds necessary for constructing long-chain alkanes. savemyexams.comsavemyexams.comslideshare.netwikipedia.org
Grignard Reagents (RMgX): These organomagnesium halides are highly reactive nucleophiles used to create new carbon-carbon bonds. savemyexams.comsavemyexams.comsigmaaldrich.com They are typically prepared by reacting an alkyl or aryl halide with magnesium metal in an ether solvent. savemyexams.comsavemyexams.comlibretexts.org Grignard reagents readily react with carbonyl compounds; for example, their reaction with aldehydes produces secondary alcohols, which can be further processed to alkanes. savemyexams.comsavemyexams.com The synthesis of long-chain alkanes can be challenging due to the difficulty in efficiently preparing Grignard reagents with very long alkyl chains. tandfonline.com
Organolithium Reagents (RLi): These reagents are even more reactive than Grignard reagents and are characterized by a highly polarized carbon-lithium bond. slideshare.netwikipedia.orgfishersci.it This high reactivity makes them excellent nucleophiles and strong bases, useful for deprotonation and addition reactions. wikipedia.orgfishersci.it In the synthesis of long-chain alkanes, organolithium compounds can be used to couple different alkyl fragments. slideshare.net For instance, the synthesis of (R)- and (S)-5-methylheptacosane has been accomplished using heneicosynyl lithium. researchgate.net However, their high reactivity can also lead to side reactions if not carefully controlled. researchgate.net
Reduction Methodologies for Alkene and Carbonyl Precursors
The final steps in the synthesis of alkanes often involve the reduction of functional groups like alkenes or carbonyls.
Reduction of Alkenes: The conversion of a carbon-carbon double bond to a single bond is a common strategy.
Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) with a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). masterorganicchemistry.com It is a widely used and effective method for reducing alkenes to alkanes. slideshare.net
Sodium Borohydride (B1222165) and Acetic Acid: A convenient alternative to using hydrogen gas is the reduction of alkenes with sodium borohydride in the presence of acetic acid and a palladium catalyst. researchgate.net This reaction is typically fast and proceeds with high conversion rates at room temperature. researchgate.net
Reduction of Carbonyls: Ketones and aldehydes can be reduced to alkanes through several methods.
Wolff-Kishner Reduction: This reaction uses hydrazine (B178648) (N₂H₄) and a strong base, like potassium hydroxide (B78521) (KOH), at high temperatures to reduce a carbonyl group directly to a methylene (B1212753) (CH₂) group. masterorganicchemistry.com
Clemmensen Reduction: This method employs a zinc-mercury amalgam (Zn(Hg)) in concentrated hydrochloric acid to achieve the same transformation. masterorganicchemistry.com
Two-Step Thioacetal Reduction: A milder alternative involves first converting the carbonyl to a thioacetal, which is then reduced to the alkane using a reagent like Raney Nickel. masterorganicchemistry.com
Catalytic Hydrogenation: Under forcing conditions (high pressure and temperature), catalytic hydrogenation can also reduce carbonyls to alkanes. masterorganicchemistry.com
Chemoenzymatic and Biocatalytic Approaches in Chiral Synthesis
The integration of enzymatic methods into chemical synthesis, known as chemoenzymatic synthesis, offers a powerful and environmentally friendly approach to producing chiral molecules with high selectivity. figshare.comfigshare.comkisti.re.krji-lab.orgacs.org
Enantioselective Reduction of Ketones and Alkenes
Enzymes, particularly oxidoreductases, are highly effective catalysts for the enantioselective reduction of prochiral ketones and alkenes to produce chiral alcohols and alkanes, respectively. wikipedia.org
Enantioselective Reduction of Ketones: Alcohol dehydrogenases (ADHs) are widely used for the stereoselective reduction of ketones to chiral alcohols. nih.gov These enzymes, using cofactors like NAD(P)H, can exhibit high enantioselectivity, leading to the formation of a single enantiomer of the alcohol. nih.gov For example, the enantioselective reduction of ketones can be achieved with high yields and enantiomeric excesses using chiral zinc catalysts in combination with polymethylhydrosiloxane (B1170920) (PMHS) as the reducing agent. acs.org Another notable method is the Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst to achieve high enantioselectivity. youtube.com
Enantioselective Reduction of Alkenes: Ene-reductases (ERs) catalyze the asymmetric reduction of activated carbon-carbon double bonds, found in molecules like α,β-unsaturated ketones. nih.gov This allows for the creation of a chiral center at the former double bond with high stereocontrol.
Development of One-Pot Multi-Enzymatic Systems
A significant advancement in biocatalysis is the development of one-pot, multi-enzymatic cascade reactions. researchgate.netacs.org These systems utilize multiple enzymes sequentially in the same reaction vessel to perform a series of transformations, avoiding the need to isolate intermediates. nih.gov
This approach has been successfully applied to the synthesis of all four stereoisomers of 4-methylheptan-3-ol. nih.gov The process involves a two-step, one-pot reaction:
An ene-reductase (ER) first reduces the C=C double bond of an unsaturated ketone precursor, establishing the first stereocenter. nih.gov
An alcohol dehydrogenase (ADH) then reduces the ketone functionality to an alcohol, creating the second stereocenter. nih.gov
Challenges and Innovations in Scale-Up and Efficiency of 4-Methylheptacosane Synthesis
The transition from laboratory-scale synthesis of 4-methylheptacosane and its stereoisomers to large-scale industrial production presents a distinct set of challenges. These hurdles are primarily centered on cost-effectiveness, reaction efficiency, stereochemical control, and process safety. Overcoming these obstacles requires significant innovation in synthetic methodologies and process engineering. Key challenges include the management of hazardous reagents, minimizing waste, ensuring high stereoisomeric purity, and developing efficient purification techniques for a long-chain, non-polar alkane.
Core Challenges in Scale-Up
The industrial-scale synthesis of a complex molecule like 4-methylheptacosane, which involves a long carbon chain and a specific chiral center, magnifies issues that are often manageable in a lab setting.
Reagent Cost and Stoichiometry: Key reactions, such as Grignard and Wittig couplings, often require expensive, air- and moisture-sensitive reagents and catalysts. numberanalytics.commarketsandmarkets.com For instance, the generation of phosphonium (B103445) ylides for the Wittig reaction requires a strong base and produces stoichiometric amounts of triphenylphosphine (B44618) oxide, a byproduct that is notoriously difficult to remove on a large scale. numberanalytics.com Similarly, Grignard reactions traditionally use an excess of magnesium metal to ensure complete reaction, leading to higher material costs and waste. bjpmg.com
Stereochemical Integrity: Maintaining high enantiomeric purity throughout a multi-step synthesis is a formidable challenge. researchgate.netacs.org The chiral center at the C-4 position must be established early and preserved through subsequent reaction steps. Any side reactions or racemization can lead to a mixture of stereoisomers, diminishing the biological activity of the final product and necessitating difficult and costly chiral separations.
Reaction Conditions and Safety: Many of the reactions involved are highly energetic. Grignard reactions, in particular, are strongly exothermic and can lead to thermal runaway if not carefully controlled, posing significant safety risks in large reactors. researchgate.netchemrxiv.org The use of flammable solvents like tetrahydrofuran (B95107) (THF) and diethyl ether further exacerbates these safety concerns. beyondbenign.org
Byproduct Formation and Purification: The synthesis of long-chain alkanes is often plagued by the formation of byproducts. In Grignard coupling, the primary side reaction is Wurtz coupling, which results in dimers of the starting materials. chemrxiv.org The purification of the final 4-methylheptacosane product from these structurally similar byproducts and any remaining reagents is challenging due to its high boiling point and low polarity, often requiring specialized techniques like molecular distillation. researchgate.net
A plausible synthetic route for (S)-4-methylheptacosane illustrates these challenges. The synthesis could be approached via a convergent strategy, coupling a large C23 fragment with a chiral C5 fragment.
Table 1: Illustrative Synthetic Route and Associated Scale-Up Challenges for (S)-4-Methylheptacosane
| Step | Reaction | Starting Materials | Product | Key Scale-Up Challenges |
| 1 | Grignard Reagent Formation | 1-Bromotricosane, Magnesium | Tricosylmagnesium bromide | Exothermicity, Wurtz byproduct formation, need for anhydrous conditions, excess magnesium. researchgate.netchemrxiv.org |
| 2 | Chiral Precursor Synthesis | (S)-2-Methyl-1-butanol, p-Toluenesulfonyl chloride | (S)-2-Methylbutyl tosylate | Cost of chiral starting material, maintaining stereochemical purity, handling of corrosive tosyl chloride. tandfonline.comscielo.br |
| 3 | Grignard Coupling | Tricosylmagnesium bromide, (S)-2-Methylbutyl tosylate | (S)-4-Methylheptacosane | Slow reaction rates, purification from unreacted starting materials and byproducts, catalyst cost (if used). nih.govorganic-chemistry.org |
| 4 | Final Purification | Crude (S)-4-Methylheptacosane | Pure (S)-4-Methylheptacosane | High-vacuum distillation, removal of structurally similar isomers and byproducts. researchgate.net |
Innovations in Process Efficiency and Sustainability
To address the challenges of scale-up, significant innovations have been developed, focusing on improving reaction efficiency, safety, and environmental footprint.
Continuous Flow Processing: One of the most impactful innovations for Grignard reactions is the shift from traditional batch reactors to continuous flow systems. bjpmg.com Continuous flow reactors, such as continuously stirred tank reactors (CSTRs) or microreactors, offer superior heat and mass transfer. This allows for precise temperature control, virtually eliminating the risk of thermal runaway. bjpmg.com Furthermore, these systems can operate at or near stoichiometric quantities of magnesium, drastically reducing waste and improving atom economy. bjpmg.com Studies have shown that continuous flow can reduce reaction times, minimize byproduct formation, and enable safer handling of hazardous intermediates. bjpmg.comchemrxiv.org
Table 2: Comparison of Batch vs. Continuous Flow for Grignard Reactions
| Parameter | Traditional Batch Process | Continuous Flow Process |
| Safety | High risk of thermal runaway (e.g., adiabatic temp. rise of 156°C) | Near-elimination of thermal runaway risk. bjpmg.com |
| Reagent Usage | Requires excess magnesium (1.25–2.0 equiv.). bjpmg.com | Can achieve near 1:1 stoichiometry. bjpmg.com |
| Reaction Time | Often several hours for addition and reaction. bjpmg.com | Significantly reduced (e.g., minutes). bjpmg.com |
| Byproduct Formation | Higher potential for Wurtz coupling. chemrxiv.org | Reduced byproduct formation due to rapid mixing and controlled conditions. chemrxiv.org |
| Scalability | Complex and hazardous to scale up. | More straightforward and safer to scale by operating for longer durations. bjpmg.com |
Advanced Catalysis: For coupling reactions, the development of new catalytic systems has been crucial. While traditional Grignard reactions with alkyl halides can be slow and inefficient, the use of catalysts such as copper(I) cyanide (CuCN) can significantly improve yields and reaction rates for the coupling of Grignard reagents with tosylates or halides. nih.govajou.ac.kr For Wittig-type reactions, advancements like the Horner-Wadsworth-Emmons (HWE) reaction provide an alternative that uses phosphonate (B1237965) esters, whose phosphate (B84403) byproducts are water-soluble and thus easier to remove than triphenylphosphine oxide. slideshare.netnih.gov
Green Chemistry and Biocatalysis: There is a growing emphasis on developing more sustainable synthetic routes. This includes using greener solvents or minimizing their use, and replacing hazardous reagents with safer alternatives. mdpi.com A significant area of innovation is the use of biocatalysis. For instance, the synthesis of chiral precursors like (R)- or (S)-2-methyl-1-butanol can be achieved with high enantiomeric excess through enzymatic resolutions or microbial fermentation from renewable feedstocks like glucose. smolecule.comwikipedia.org These chemoenzymatic strategies can reduce the reliance on expensive and less sustainable chiral pool starting materials.
By integrating these innovations, the large-scale production of 4-methylheptacosane can become more economically viable, safer, and environmentally sustainable, facilitating its potential use in applications such as pest management. ainia.comjales.org
Ecological and Behavioral Significance of 4 Methylheptacosane As a Semiochemical
Pheromonal Activity of 4-Methylheptacosane
4-Methylheptacosane is a methyl-branched alkane that plays a significant role in the chemical communication of various insect species. As a semiochemical, it functions primarily as a component of contact sex pheromones, influencing species and mate recognition, and modulating courtship and mating behaviors.
Role as a Contact Sex Pheromone Component
Cuticular hydrocarbons (CHCs) are waxy compounds on an insect's exoskeleton that prevent water loss and are crucial in chemical communication. nih.govmdpi.com These non-volatile, long-chain hydrocarbons often act as contact sex pheromones, which are perceived at close range or upon direct antennal contact. mdpi.comfrontiersin.org This mode of communication is vital for mate recognition in numerous insect orders. frontiersin.org
Research has identified 4-methylheptacosane as a key component of the contact sex pheromone in several insect species. For instance, in certain cerambycid beetles, males only attempt to mate after touching females with their antennae, a behavior mediated by CHCs on the female's cuticle. purdue.edu While other related compounds like 7-methylheptacosane (B14485743) and 9-methylheptacosane (B3187533) have been identified as major pheromone components in some beetle species, the presence and specific role of 4-methylheptacosane can vary. purdue.eduresearchgate.net In some cases, a blend of several methylalkanes, including isomers of methylheptacosane, is necessary to elicit a full mating response. purdue.eduresearchgate.net
The complexity of these chemical signals is highlighted by studies on parasitic wasps like Lariophagus distinguendus. In this species, the perception of the entire CHC profile, rather than just a single component, is crucial for eliciting a behavioral response. nih.govmdpi.com The addition or removal of specific compounds, including methylheptacosane isomers, can disrupt the attractiveness of the chemical blend. nih.govmdpi.com
Contribution to Species and Mate Recognition
The specific composition of CHC profiles, including the presence and relative abundance of compounds like 4-methylheptacosane, is often species- and sex-specific. frontiersin.org This specificity is fundamental for preventing inter-species mating and ensuring reproductive success. illinois.edu Insects can differentiate between potential mates of the same species and individuals of other species based on subtle variations in their cuticular hydrocarbon signatures. d-nb.info
In many insect groups, including beetles, ants, and wasps, methyl-branched alkanes are critical for this recognition process. purdue.eduresearchgate.net For example, studies on longhorned beetles have shown that males can distinguish between live and freeze-killed females of their own species through contact with the female's body surface, indicating that chemical cues on the cuticle are sufficient to trigger mating behavior. mdpi.com While specific research focusing solely on 4-methylheptacosane's role in the species recognition of a particular insect is extensive, the broader family of methylheptacosanes, including 2-methylheptacosane (B14467182) and 3-methylheptacosane (B3047540), are known to be involved in the reproductive isolation of species like the European pear psylla, Cacopsylla pyri. cabidigitallibrary.org The presence of these compounds in significantly higher quantities in females suggests their role in attracting conspecific males. cabidigitallibrary.org
The importance of the entire CHC blend is also evident in mate recognition. In the parasitic wasp Lariophagus distinguendus, males respond specifically to 3-methylheptacosane, but this response is contingent on the presence of other background cuticular lipids. nih.govmdpi.comcabidigitallibrary.org This indicates that the context provided by the complete chemical profile is as important as the key signaling molecule itself.
Modulation of Courtship and Mating Behaviors
Once a potential mate is recognized, 4-methylheptacosane and related compounds can modulate a series of complex courtship and mating behaviors. researchgate.net The detection of these contact pheromones can trigger stereotypical courtship displays in males, such as the high-frequency wing-fanning observed in the parasitic wasp Lariophagus distinguendus. nih.govmdpi.com
In many beetle species, the male's decision to attempt copulation is directly influenced by contact with female-specific CHCs. purdue.eduresearchgate.net For instance, in the cerambycid beetle Neoclytus acuminatus acuminatus, males show similar mating responses to dead females as they do to live ones, but not to females whose cuticular hydrocarbons have been removed. purdue.edu The response can be restored by reapplying the hydrocarbon extracts, demonstrating the direct role of these chemicals in initiating mating attempts. purdue.edu
The precise blend and concentration of these hydrocarbons can also influence the intensity and duration of courtship. In some species, a specific ratio of different methylalkanes is required to elicit the strongest mating response. researchgate.net Furthermore, the presence of certain compounds can act as aphrodisiacs, increasing the receptivity of the female. nih.gov The complexity of these interactions underscores the sophisticated nature of chemical communication in insects, where subtle changes in the chemical signature can lead to significant behavioral modifications.
Kairomonal Functions of 4-Methylheptacosane
Beyond its role in intraspecific communication, 4-methylheptacosane can also function as a kairomone, a chemical substance emitted by one species that benefits a receiving species. In this context, it primarily aids parasitoids in locating their hosts and mediates interactions between predators and prey.
Host Location and Identification by Parasitoids
Parasitoids are insects that lay their eggs in or on other insects (hosts), and their larvae develop by feeding on the host, eventually killing it. The success of a parasitoid is heavily dependent on its ability to find suitable hosts. uliege.be Cuticular hydrocarbons of host insects, including 4-methylheptacosane, serve as crucial short-range and contact kairomones for many parasitic wasps. researchgate.net
Foraging parasitoids can "eavesdrop" on the chemical cues of their hosts to locate them. frontiersin.orgcirad.fr These cues can be volatile compounds perceived from a distance or non-volatile CHCs that require direct contact. uliege.befrontiersin.org For example, the aphid parasitoid Aphidius ervi is known to avoid areas with chemical trails left by its predator, the seven-spot ladybird, a behavior mediated by hydrocarbons. nii.ac.jp This demonstrates the ability of parasitoids to detect and respond to cuticular hydrocarbon residues.
While specific studies detailing the use of 4-methylheptacosane by a particular parasitoid are part of a broader body of research, it is known that various methyl-branched alkanes are used in host recognition. researchgate.net For instance, 11-/13-methylheptacosane (B13785746) and 3-methylheptacosane are recognized as chemical cues that influence host-finding behavior in different insects. researchgate.net The parasitoid's response to these kairomones can be highly specific, allowing it to distinguish between suitable and unsuitable hosts.
Predator-Prey Interactions Mediated by Cuticular Residues
The chemical traces left behind by insects on surfaces can also mediate interactions between predators and their prey. nii.ac.jp These cuticular residues can act as kairomones for predators, signaling the presence of potential prey, or as allomones for prey, warning them of a predator's recent presence. researchgate.net
For example, the aphid parasitoid Aphidius ervi can detect the low-volatile chemical trails of the seven-spot ladybird, Coccinella septempunctata, and will avoid these areas to reduce the risk of intraguild predation (where potential competitors prey on each other). nii.ac.jp The active compounds in these trails include hydrocarbons like n-tricosane and n-pentacosane. nii.ac.jp This avoidance behavior, mediated by the detection of cuticular hydrocarbons, can influence the foraging patterns of the parasitoid and affect the population dynamics of the aphid hosts. nii.ac.jp
While direct evidence of 4-methylheptacosane mediating a specific predator-prey interaction is part of a larger area of study, the established role of cuticular hydrocarbons in such interactions is clear. nih.govresearchgate.net The chemical signature left by an insect, composed of a complex blend of hydrocarbons, provides a wealth of information that can be exploited by other organisms in the ecosystem. researchgate.net
Allomonal or Defensive Contexts and Signal Evolution
The evolutionary trajectory of chemical signals, such as 4-methylheptacosane, is a complex process often rooted in pre-existing chemical compounds that served other primary functions. The precursor hypothesis is a key theoretical framework for understanding this evolution, suggesting that compounds initially used for non-communicative purposes, like defense, can be co-opted for signaling. d-nb.inforesearchgate.netresearchgate.net
Precursor Hypothesis in Chemical Signal Evolution
According to the precursor hypothesis, any compound released by an organism that can be detected by another individual of the same species has the potential to evolve into a chemical signal. d-nb.inforesearchgate.netresearchgate.net This is particularly relevant for allomones, which are chemical substances that benefit the emitter by affecting the behavior of a receiver of a different species. d-nb.info Because allomones are often released in significant quantities and can be detected by non-specialized sensory systems, they are prime candidates to become precursors for pheromones. d-nb.inforesearchgate.net
For instance, a defensive secretion used to deter predators could evolve into a sex pheromone. d-nb.info This evolutionary path is plausible because the compound is already being produced and released into the environment, providing a foundation for it to acquire a communicative function. d-nb.inforesearchgate.net If the detection of this compound by a conspecific and the subsequent response benefits both the sender and the receiver, this can lead to the ritualization of the chemical information transfer, solidifying its role as a true chemical signal. nih.gov
Interplay Between Defense and Communication Roles
The dual use of a single compound for both defense and communication highlights a fascinating interplay in chemical ecology. d-nb.inforesearchgate.net A compound like 4-methylheptacosane, found in the cuticular hydrocarbon profiles of some insects, primarily serves as a barrier against desiccation. mdpi.com However, these same cuticular hydrocarbons (CHCs) are also widely used in chemical communication for species and sex recognition. d-nb.inforesearchgate.net
In some cases, the evolution of a defensive compound into a pheromone can lead to trade-offs. For example, in the parasitoid wasp Leptopilina clavipes, the defensive secretion, which contains (-)-iridomyrmecin, is also used by females to avoid hosts already occupied by other females. d-nb.inforesearchgate.net However, the presence of this defensive compound inhibits the male's response to the female's sex pheromone, which consists of CHCs. d-nb.inforesearchgate.net This contrasts with other species in the same genus where the defensive compounds either have no effect on or are part of the sex pheromone. d-nb.inforesearchgate.net This suggests that the cost-benefit ratio for males searching for females can influence the evolution and composition of sex pheromones, leading to divergence even among closely related species. d-nb.inforesearchgate.net
Structure-Activity Relationship (SAR) Studies and the Impact of Stereochemistry
Structure-activity relationship (SAR) studies are crucial for understanding how the specific chemical structure of a molecule, such as 4-methylheptacosane, relates to its biological activity. gardp.orgwikipedia.orgdrugdesign.org These studies involve systematically modifying the molecule's structure and observing the effects on its function, which helps to identify the key structural features responsible for its bioactivity. wikipedia.orgoncodesign-services.com In the context of semiochemicals, SAR studies elucidate how factors like the position of a methyl branch, the length of the carbon chain, and the stereochemistry influence an insect's behavioral response. mdpi.comnih.gov
Discrimination of Enantiomers in Behavioral Bioassays
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in the biological activity of many chemical compounds, including insect pheromones. numberanalytics.comnih.govcareerendeavour.com Methyl-branched hydrocarbons like 4-methylheptacosane are chiral, meaning they exist as non-superimposable mirror images called enantiomers (typically an (R)- and an (S)-enantiomer). nih.govpnas.org
Behavioral bioassays are essential for determining whether insects can discriminate between these different stereoisomers. nih.govpnas.org In many cases, only one enantiomer is biologically active, while the other may be inactive or even inhibitory. pnas.org For example, in the parasitic wasp Ooencytrus kuvanae, the contact pheromone is a blend of (S)-5-methylheptacosane and (5R,17S)-dimethylheptacosane. pnas.org The presence of (R)-5-methylheptacosane actually inhibits the attraction of males. pnas.org
However, the ability to discriminate between enantiomers is not universal. In Lariophagus distinguendus, males respond to both the (R)- and (S)-enantiomers of 3-methylheptacosane when they are applied to dummies, indicating a lack of enantiomeric discrimination in this specific context. nih.gov This suggests that the importance of stereochemistry in chemical communication can vary significantly between different insect species and even different behavioral contexts. nih.govuni-regensburg.de
Elucidation of Specific Stereoisomer Roles
Determining the specific roles of different stereoisomers is a key area of research in chemical ecology. wikipedia.orgnih.govpnas.org The general finding across nine orders of insects is that the (R)-configuration is conserved for methyl-branched cuticular hydrocarbons, irrespective of the methyl branch position or chain length. pnas.org This suggests a common biosynthetic pathway for these compounds. pnas.org
Despite this general trend, there are notable exceptions that highlight the complexity of chemical signaling. As mentioned, the parasitic wasp Ooencytrus kuvanae appears to use the (S)-enantiomer of 5-methylheptacosane (B3192719) in its pheromone blend, which is contrary to the common (R)-configuration found in many other insects. pnas.org This suggests that some species may have evolved the ability to produce and recognize specific enantiomers to create a unique and species-specific chemical signal. pnas.org
In some cerambycid beetles, such as Tetropium fuscum and Tetropium cinnamopterum, females are thought to use mixtures containing the (S)-enantiomer of 11-methylheptacosane as a contact sex pheromone. pnas.org However, discrepancies in the reported specific rotation values for the synthetic standards used in these studies suggest that further verification is needed to definitively assign the active stereochemistry. pnas.org These examples underscore the importance of rigorous chemical analysis and synthesis of enantiomerically pure standards to accurately elucidate the role of specific stereoisomers in insect communication. pnas.orgmdpi.com
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| 4-Methylheptacosane |
| 3-Methylheptacosane |
| (-)-Iridomyrmecin |
| 3-Methylpentacosane |
| 5-Methylheptacosane |
| 7-Methylheptacosane |
| (S)-5-Methylheptacosane |
| (5R,17S)-Dimethylheptacosane |
| (R)-5-Methylheptacosane |
Analytical and Spectroscopic Characterization Techniques for 4 Methylheptacosane in Research
Extraction and Isolation Protocols from Biological Matrices
The initial and critical step in the analysis of 4-methylheptacosane from biological samples, such as insect cuticles, is its effective extraction and isolation. nih.govosti.gov The choice of method depends on the research question, whether it is to analyze the entire CHC profile or to focus on specific compounds on the surface. eje.czresearchgate.net
Solvent Extraction Methods (e.g., Hexane (B92381), SPME)
Solvent extraction is a widely used method for obtaining cuticular hydrocarbons. Non-polar solvents like hexane are commonly employed to dissolve the waxy outer layer of insects, thereby extracting the CHCs. eje.cznih.gov The duration of this extraction process is a critical parameter, with times ranging from a few minutes to 24 hours. eje.cz Shorter extraction times are generally intended to sample the surface hydrocarbons, while longer durations may also extract internal lipids, potentially contaminating the cuticular profile. eje.cz For instance, a study on Drosophila suzukii involved immersing flies in n-hexane for varying durations to determine the optimal time for extracting specific hydrocarbons. eje.cz
Solid-Phase Microextraction (SPME) offers a solvent-free alternative for sampling CHCs. antwiki.orgplos.org This technique utilizes a fused-silica fiber coated with a stationary phase, such as polydimethylsiloxane (B3030410) (PDMS), which is wiped across the insect's cuticle to adsorb the hydrocarbons. antwiki.orgnih.gov SPME is considered a less invasive method and can be used to sample live specimens. antwiki.org A comparison between SPME and traditional hexane extraction for analyzing the CHCs of the pea aphid, Acyrthosiphon pisum, revealed no qualitative differences in the compounds detected, although SPME tended to extract relatively fewer short-chained CHCs. nih.gov
Table 1: Comparison of Solvent Extraction and SPME for CHC Analysis
| Feature | Solvent Extraction (e.g., Hexane) | Solid-Phase Microextraction (SPME) |
| Principle | Dissolving lipids in a non-polar solvent. eje.cz | Adsorption of analytes onto a coated fiber. plos.org |
| Solvent Use | Requires organic solvents like hexane. eje.cz | Solvent-free. plos.org |
| Sample Type | Typically involves whole-body immersion. eje.cz | Can be used for wipe-sampling of live insects. antwiki.org |
| Selectivity | Extraction time influences whether surface or internal lipids are collected. eje.cz | Primarily samples surface compounds. researchgate.net |
| Advantages | Can extract a larger quantity of hydrocarbons. | Minimally invasive, suitable for live sampling. antwiki.org |
| Disadvantages | Can be destructive and may extract non-cuticular lipids. eje.cz | May have lower extraction efficiency for some compounds. nih.gov |
Chromatographic Fractionation (e.g., Column Chromatography, HPLC)
Following extraction, the crude extract often contains a complex mixture of compounds. Chromatographic fractionation is employed to separate the hydrocarbons from other lipids and to separate the different classes of hydrocarbons. pnas.org
Column chromatography using silica (B1680970) gel is a common method for this purpose. The extract is loaded onto a column packed with silica gel, and different solvents or solvent mixtures (eluents) are passed through the column to separate the compounds based on their polarity. pnas.org For instance, alkanes can be eluted with a non-polar solvent like hexane, while more polar compounds are retained on the column. pnas.org In some applications, silica gel is impregnated with silver nitrate (B79036) (AgNO₃) to separate saturated and unsaturated hydrocarbons. pnas.orgjircas.go.jp
High-Performance Liquid Chromatography (HPLC) is another powerful technique for fractionation, particularly for preparative isolation where larger quantities of pure compounds are needed. pnas.orgnih.gov Reverse-phase HPLC (RP-HPLC), where the stationary phase is non-polar and the mobile phase is polar, is effective for separating individual methyl-branched alkanes. pnas.orgnih.gov By using different solvent systems, such as ethyl acetate (B1210297) and methanol, researchers can isolate specific compounds like 4-methylheptacosane from complex mixtures. pnas.org
Advanced Chromatographic Analysis
Once the hydrocarbon fraction is obtained, advanced chromatographic techniques are used for the detailed analysis and identification of its components, including 4-methylheptacosane.
Gas Chromatography (GC) with Various Column Phases
Gas chromatography (GC) is the primary technique for separating the individual components of a hydrocarbon mixture. mdpi.com The sample is vaporized and carried by an inert gas (the mobile phase) through a long, thin column (the stationary phase). Different compounds travel through the column at different rates depending on their volatility and interaction with the stationary phase, allowing for their separation. knoell.com
The choice of the GC column phase is critical for achieving good separation. Non-polar columns, such as those with a stationary phase of polydimethylsiloxane (e.g., DB-5MS, HP-5MS), are commonly used for analyzing hydrocarbons. nih.govgmu.edu More polar columns, like those with an OV-17 phase, can also be used and may provide different separation patterns, which can be useful for resolving co-eluting peaks. usda.gov For example, in the analysis of fire ant queen hydrocarbons, an OV-17 column was able to separate four major hydrocarbons that were not fully resolved on a less polar SE-30 column. usda.gov
Hyphenated Techniques: GC-Mass Spectrometry (GC-MS) for Identification and Quantification
The coupling of gas chromatography with mass spectrometry (GC-MS) is a powerful hyphenated technique that allows for both the separation and identification of compounds. mdpi.com As each compound elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a unique "fingerprint" of the molecule, which can be compared to libraries of known spectra for identification. knoell.combotanyjournals.com
GC-MS is the standard method for identifying and quantifying cuticular hydrocarbons, including 4-methylheptacosane. mdpi.com The mass spectrum of 4-methylheptacosane will show a molecular ion peak (M+) and characteristic fragmentation patterns that allow for its unambiguous identification. nih.gov Quantification is achieved by comparing the peak area of the compound in the chromatogram to that of a known amount of an internal or external standard. knoell.comacs.org
Table 2: GC-MS Data for Selected Methyl-Branched Alkanes
| Compound | Molecular Formula | Molecular Weight | Key Mass Spectral Fragments (m/z) |
| 3-Methylheptacosane (B3047540) | C₂₈H₅₈ | 394.76 | 394 (M+), 365 (M-29), 337 (M-57) nist.govnih.gov |
| 4-Methylheptacosane | C₂₈H₅₈ | 394.76 | 394 (M+), 379 (M-15), 351 nih.gov |
| 7-Methylheptacosane (B14485743) | C₂₈H₅₈ | 394.76 | 394 (M+), 309, 113, 112, 57 purdue.edu |
| 13-Methylheptacosane (B13785746) | C₂₈H₅₈ | 394.76 | 394 (M+), 239, 211, 183, 155 usda.gov |
High-Performance Liquid Chromatography (HPLC) for Preparative Isolation
While GC is excellent for analytical purposes, it is generally not suitable for isolating the large quantities of pure compounds needed for further structural elucidation or bioassays. nih.gov For this, preparative High-Performance Liquid Chromatography (prep-HPLC) is the method of choice. sigmaaldrich.cnresearchgate.net
By scaling up the analytical HPLC method, researchers can process larger volumes of the hydrocarbon extract. lcms.cz Using a suitable column and mobile phase, fractions containing the compound of interest, such as 4-methylheptacosane, can be collected as they elute from the column. nih.govnih.gov These purified fractions can then be used for other analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy, to confirm the structure or to determine the absolute configuration of chiral centers. pnas.org For example, RP-HPLC has been successfully used to isolate individual methyl-branched alkanes from complex insect cuticular extracts in milligram amounts. pnas.org
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are central to the detailed structural analysis of long-chain branched hydrocarbons like 4-methylheptacosane. Mass spectrometry provides invaluable information on molecular weight and fragmentation patterns, while Nuclear Magnetic Resonance (NMR) spectroscopy can offer insights into the stereochemistry.
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for identifying branched alkanes. When a molecule like 4-methylheptacosane is ionized in a mass spectrometer, typically by electron impact, it forms a molecular ion (M+) and then undergoes fragmentation. The pattern of these fragments serves as a molecular fingerprint. chemguide.co.uk
For alkanes, fragmentation often involves the cleavage of C-C bonds, which are generally weaker than C-H bonds. msu.edu This results in the formation of a series of carbocation fragments. In the case of a methyl-branched alkane, the fragmentation pattern is particularly informative for locating the branch point. The cleavage of bonds adjacent to the tertiary carbon atom at the branch point is often favored because it leads to the formation of more stable secondary carbocations.
For 4-methylheptacosane, the key fragmentation occurs at the C4-C5 bond and the C3-C4 bond. Cleavage at these positions results in diagnostic ions that allow for the unambiguous determination of the methyl group's location. The expected fragmentation pattern would show significant peaks corresponding to the loss of specific alkyl radicals.
Table 1: Predicted Diagnostic Mass Spectrometry Fragments for 4-Methylheptacosane
| Cleavage Site | Fragment Lost | Resulting Cation Structure | Expected m/z |
| C4-C5 | C23H47• (tridecyl radical) | [CH3(CH2)2CH(CH3)]+ | 57 |
| C3-C4 | C24H49• (tetracosyl radical) | [CH3(CH2)23CH(CH3)]+ | 351 |
| C2-C3 | C25H51• (pentacosyl radical) | [CH3CH2CH(CH3)(CH2)22CH3]+ | 365 |
Note: The relative intensities of these fragments can vary, but their presence is key to identification.
The analysis of homologous series of fragment ions, often separated by 14 mass units (representing a CH2 group), further supports the identification of the alkane structure. libretexts.org
While mass spectrometry is excellent for determining the carbon skeleton, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the stereochemistry of chiral molecules. oup.com 4-Methylheptacosane possesses a single chiral center at the C4 position, meaning it can exist as either the (R) or (S) enantiomer.
Determining the absolute configuration of long-chain methyl-branched hydrocarbons like 4-methylheptacosane has been a significant challenge. However, studies on insect-produced methyl-branched hydrocarbons have shown that the stereochemistry is often conserved. pnas.org In a comprehensive study, a variety of methyl-branched hydrocarbons isolated from different insect orders were all found to have the (R)-configuration, regardless of the methyl branch position or chain length. pnas.org This suggests a stereoselective biosynthetic pathway. pnas.org
For a definitive stereochemical assignment of a synthesized or novel isolated sample of 4-methylheptacosane, several NMR-based approaches could be employed, although they present challenges for a long, flexible alkyl chain:
Chiral Derivatizing Agents (CDAs): The compound could be reacted with a chiral agent to form diastereomers. These diastereomers would have distinct NMR spectra, allowing for their differentiation and, by relating back to the known stereochemistry of the CDA, the assignment of the original molecule's configuration.
Chiral Solvating Agents (CSAs): In the presence of a chiral solvent or additive, the enantiomers of 4-methylheptacosane may exhibit slightly different chemical shifts in their NMR spectra.
Advanced NMR Techniques: Techniques like Nuclear Overhauser Effect (NOE) spectroscopy can be used to determine the relative stereochemistry in more complex molecules by measuring through-space interactions between protons. ipb.ptcore.ac.uk For a flexible molecule like 4-methylheptacosane, this is less straightforward but could be applied to rigid derivatives.
It is important to note that without a reference standard of known configuration, the de novo determination of the absolute stereochemistry of 4-methylheptacosane by NMR alone is exceptionally difficult. Often, it is the combination of synthesis of stereochemically pure standards and comparison of their spectroscopic data (including optical rotation) with the unknown sample that provides the ultimate proof of configuration. pnas.org
Mass Spectrometry Fragmentation Patterns for Branch Position Determination
Methodological Challenges in Micro-Scale Analysis and Stereochemical Determination
The analysis of 4-methylheptacosane, especially when sourced from natural origins like insect cuticles, presents significant methodological hurdles due to the small sample sizes and the complexity of the hydrocarbon mixtures.
Micro-Scale Analysis Challenges:
Sample Amount: Often, only microgram quantities of the compound are available, which pushes analytical instrumentation to its detection limits. researchgate.net This necessitates highly sensitive techniques and can make certain analyses, like ¹³C NMR which is inherently less sensitive than ¹H NMR, very time-consuming or impractical.
Isolation and Purification: Cuticular hydrocarbon extracts are complex mixtures of straight-chain alkanes, alkenes, and other branched alkanes. pnas.org Isolating a single component like 4-methylheptacosane in sufficient purity for detailed analysis is a major challenge. These hydrocarbons have very similar polarities, making them difficult to separate using standard liquid chromatography on polar media. pnas.org While techniques like reverse-phase HPLC have potential, the lack of a strong chromophore in saturated alkanes makes detection difficult. pnas.org
Derivatization at Micro-Scale: While derivatization can aid in analysis (e.g., for GC or creating diastereomers for NMR), performing these reactions efficiently and without sample loss on a microgram scale requires specialized techniques and expertise.
Stereochemical Determination Challenges:
Flexibility of the Alkyl Chain: The long, flexible nature of the heptacosane (B1219689) chain means that there are many possible conformations in solution. This conformational averaging can make it difficult to observe clear and consistent differences in NMR spectra between stereoisomers or their derivatives. ucm.es
Similarity of Enantiomers: Enantiomers have identical physical properties (except for optical rotation) and identical spectra in an achiral environment. Distinguishing them requires a chiral environment (CDAs, CSAs) or a chiral technique. magritek.com
Measurement of Optical Rotation: Determining the absolute configuration by polarimetry requires a pure sample and is complicated by the fact that the specific rotation of long-chain branched alkanes can be small, requiring sensitive instruments and careful measurement. pnas.org
Synthesis of Standards: The unambiguous assignment of stereochemistry often relies on comparing the natural product to synthetically prepared standards of known (R) and (S) configuration. pnas.org The multi-step synthesis of such long-chain chiral molecules is a significant undertaking in itself.
Overcoming these challenges often requires a multi-faceted approach, combining high-resolution chromatography, sensitive mass spectrometry for initial identification, and potentially large-scale isolation efforts to obtain enough material for chiroptical and NMR-based stereochemical analysis. pnas.orgresearchgate.net
Future Research Trajectories and Interdisciplinary Perspectives on 4 Methylheptacosane
Integration of Multi-Omics Data for Comprehensive Understanding
A comprehensive understanding of 4-methylheptacosane's role in insect biology necessitates the integration of various "omics" disciplines. While specific multi-omics studies on 4-methylheptacosane are not yet prevalent, the framework for such research is well-established within the broader study of CHCs.
Genomics and Transcriptomics: The biosynthesis of methyl-branched alkanes involves a series of enzymatic steps, beginning with fatty acid synthesis and elongation, followed by the reduction of fatty acyl-CoAs to hydrocarbons. biorxiv.org The genes encoding these enzymes, such as fatty acid synthases (FAS), elongases, and reductases, are critical for producing the final CHC profile. biorxiv.orgscienceopen.com In parasitoid wasps of the genus Nasonia, for example, research has begun to unravel the genetic architecture governing the variation in methyl-branched CHCs, which dominate their chemical profiles. biorxiv.org Future genomic and transcriptomic studies could pinpoint the specific gene variants and expression patterns responsible for the production of 4-methylheptacosane in different species or even sexes. numberanalytics.com Transcriptomics, the study of the complete set of RNA transcripts, can reveal which genes are actively expressed under certain conditions, bridging the gap between the genetic blueprint (genomics) and functional proteins (proteomics). numberanalytics.com
Proteomics: This field focuses on identifying the entire suite of proteins produced by an organism. In the context of 4-methylheptacosane, proteomic analysis of oenocytes—the primary site of CHC synthesis in insects—could identify the specific enzymes and regulatory proteins involved in its production. researchgate.net By correlating gene expression data (transcriptomics) with protein abundance (proteomics), researchers can build a more complete picture of the biosynthetic pathways. mdpi.com For instance, combined transcriptomic and proteomic approaches have been applied to understand the complex protein cocktails in the venom of parasitoid wasps, a model that could be adapted to study CHC biosynthesis. peercommunityin.org
Integrating these datasets will allow scientists to move from merely identifying 4-methylheptacosane in a cuticle extract to understanding its genetic basis, biosynthetic regulation, and evolutionary divergence across different insect lineages.
Neurobiological and Receptor-Level Studies of Chemoreception
The detection of semiochemicals like 4-methylheptacosane is fundamental to their function in communication. This process occurs at the neurobiological level, involving specialized chemoreceptors on the insect's body.
Non-volatile or low-volatility CHCs are typically detected via direct contact through gustatory (taste) systems, while more volatile compounds are detected by olfactory (smell) systems. ncsu.edunih.gov The sensory hardware consists of hair-like structures called sensilla, which house the dendrites of sensory neurons. nih.gov In insects, three main families of chemosensory receptors are involved: Odorant Receptors (ORs), Gustatory Receptors (GRs), and Ionotropic Receptors (IRs). nih.govnih.gov
Studies on ants have shown that basiconic sensilla on the antennae are crucial for detecting CHCs. frontiersin.orgnih.govnih.gov These sensilla contain multiple sensory neurons that are broadly tuned, meaning each neuron can respond to several different CHCs. frontiersin.orgnih.gov For example, electrophysiological recordings from the Japanese carpenter ant, Camponotus japonicus, revealed that different methyl-branched C27 alkanes elicit similar activity patterns in the sensory neurons within a single sensillum, which are distinct from the patterns elicited by linear alkanes or alkenes of the same chain length. frontiersin.org This suggests that the insect brain uses a combinatorial code, integrating signals from many broadly tuned neurons to achieve fine-tuned discrimination between complex CHC profiles. frontiersin.org
Future research must move toward deorphanizing the specific receptors that bind to 4-methylheptacosane. This involves expressing candidate receptor genes (identified through transcriptomics of sensory tissues) in a model system (like Xenopus oocytes or empty neurons in Drosophila) and then testing their response to the specific compound. While research has identified receptors for some volatile pheromones, the receptors for contact pheromones like long-chain branched alkanes are less understood. nih.gov Identifying the specific ORs, GRs, or IRs that detect 4-methylheptacosane will be a significant step in understanding how this single molecule is perceived and processed to trigger a behavioral response.
Ecological Modeling and Field-Based Validation of Semiochemical Roles
While laboratory assays are crucial for identifying potential semiochemicals, ecological modeling and field-based validation are essential to confirm their real-world function.
Ecological Modeling: Mathematical models can be used to predict the behavior of semiochemicals in the environment. For instance, a "fixed box model" can estimate the concentration of a semiochemical in the air surrounding a treated area, which is critical for developing pest control strategies like mating disruption. europa.eu Dose-response curves, which are often logarithmic or follow kinetic formation functions, can be modeled to understand how the intensity of an insect's neurophysiological or behavioral response changes with the concentration of the semiochemical. nih.gov Such models can help predict the effective range of a pheromone lure or the optimal density of dispensers needed in a field. nih.gov
Field-Based Validation: The ultimate test of a semiochemical's role is its ability to influence behavior in a natural setting. A key example, though not involving 4-methylheptacosane specifically, is the identification of 13-methylheptacosane (B13785746) as a female-produced sex attractant pheromone for the pear psylla, Cacopsylla pyricola. usda.gov The identification of this compound was followed by olfactometer assays and, crucially, a field trapping study that confirmed males, but not females, were attracted to lures baited with synthetic 13-methylheptacosane. usda.gov Similar field validation is needed for 4-methylheptacosane. While it has been identified in the chemical profiles of many insects, such as the parasitoid wasp Leptopilina clavipes and the locust Schistocerca piceifrons piceifrons, its specific behavioral role in these species often remains unconfirmed under field conditions. d-nb.infooup.com
Future research should focus on developing and deploying lures baited with synthetic 4-methylheptacosane to trap specific insects, manipulate their behavior in the wild, and thereby validate its function as a pheromone or kairomone.
Potential for Applied Chemical Ecology (e.g., Pest Management Research)
The study of semiochemicals like 4-methylheptacosane has significant potential for applied chemical ecology, particularly in the development of environmentally benign pest management strategies. researchgate.net
Monitoring and Trapping: Pheromones and other attractants can be used to bait traps for monitoring the presence, distribution, and population density of pest insects. researchgate.net The identification of 13-methylheptacosane as a sex attractant for the pest pear psylla opens the door to developing such monitoring tools. usda.govresearchgate.net
Kairomonal Lures for Biological Control: Many natural enemies, especially parasitoid wasps, use chemical cues from their hosts to locate them. frontiersin.org These cues, known as kairomones, can be exploited to enhance biological control programs. usda.govup.ac.za Research has identified 4-methylheptacosane as one of the chemical footprint kairomones left by the larvae of the wood-boring beetle Monochamus alternatus, which is used by the parasitoid wasp Scleroderma guani for host location. researchgate.net Deploying synthetic 4-methylheptacosane in the field could potentially attract S. guani and other natural enemies to infested areas, increasing parasitism rates and helping to control the pest population. nih.gov
Mating Disruption: This technique involves permeating an area with a synthetic sex pheromone to confuse males and prevent them from locating females, thereby reducing mating success. While significant research has focused on volatile pheromones for this purpose, the potential of less volatile contact pheromones is an area for future exploration.
The application of 4-methylheptacosane in pest management hinges on confirming its specific role for a target pest or its natural enemies and developing cost-effective synthesis and release technologies.
Unexplored Biological Systems and Novel Functions
The functions of cuticular hydrocarbons are primarily understood in the contexts of waterproofing to prevent desiccation and chemical communication. scienceopen.comnih.govmyrmecologicalnews.org However, the sheer diversity of CHC profiles across the insect world suggests that many roles remain undiscovered.
Unexplored Systems: 4-methylheptacosane has been identified in a variety of insect orders. d-nb.infooup.com For many of these species, its specific function within the complex CHC blend has not been investigated. Each of these represents an unexplored biological system where 4-methylheptacosane could play a role in mate recognition, nestmate recognition in social insects, or as a signal of caste, fertility, or health status. myrmecologicalnews.orgpnas.org The evolution of these chemical signals is also a key area of study; for instance, research on the wasp Leptopilina clavipes suggests that its sex pheromone, composed solely of CHCs like 4-methylheptacosane, may have evolved separately from a defensive secretion that now inhibits male response. nih.gov
Novel Functions: While communication and desiccation prevention are the primary known roles, other functions may exist. pnas.org For example, some cuticular lipids have been shown to have antimicrobial properties. researchgate.net The physical properties of CHC layers, influenced by components like 4-methylheptacosane, can also affect how an insect interacts with its environment, including adhesion to surfaces. researchgate.net Furthermore, the relationship between an insect's body size and its CHC profile is an area receiving more attention, as the surface area that needs to be waterproofed is a critical factor influencing the total amount and composition of CHCs. mdpi.com Future studies may reveal that individual components like 4-methylheptacosane have subtle but important effects on these and other, as yet undiscovered, physiological or ecological processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
